molecular formula C20H21FN2O2S B5242194 2-(2-FLUOROBENZAMIDO)-N-(PROP-2-EN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

2-(2-FLUOROBENZAMIDO)-N-(PROP-2-EN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B5242194
M. Wt: 372.5 g/mol
InChI Key: OBWGNBIEVKRNEB-UHFFFAOYSA-N
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Description

2-(2-FLUOROBENZAMIDO)-N-(PROP-2-EN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a fluorobenzamido group, a prop-2-en-1-yl group, and a cyclohepta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FLUOROBENZAMIDO)-N-(PROP-2-EN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic catalysts, halogenated intermediates, and amide coupling agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-FLUOROBENZAMIDO)-N-(PROP-2-EN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2-FLUOROBENZAMIDO)-N-(PROP-2-EN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-FLUOROBENZAMIDO)-N-(PROP-2-EN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamido and thiophene derivatives, such as:

  • 2-(2-Chlorobenzamido)-N-(prop-2-en-1-yl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
  • 2-(2-Bromobenzamido)-N-(prop-2-en-1-yl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Uniqueness

The uniqueness of 2-(2-FLUOROBENZAMIDO)-N-(PROP-2-EN-1-YL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research .

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N-prop-2-enyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S/c1-2-12-22-19(25)17-14-9-4-3-5-11-16(14)26-20(17)23-18(24)13-8-6-7-10-15(13)21/h2,6-8,10H,1,3-5,9,11-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWGNBIEVKRNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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